molecular formula C12H24N2O3 B1141715 Tert-Butyl-4-Amino-4-(2-Hydroxyethyl)piperidin-1-carboxylat CAS No. 1312784-58-9

Tert-Butyl-4-Amino-4-(2-Hydroxyethyl)piperidin-1-carboxylat

Katalognummer: B1141715
CAS-Nummer: 1312784-58-9
Molekulargewicht: 244.33056
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33056. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that can selectively induce the degradation of target proteins within cells. The compound serves as a semi-flexible linker , which is crucial for optimizing the orientation and conformation of the degrader, thereby enhancing its efficacy in forming ternary complexes with target proteins and E3 ligases .

Structure-Activity Relationship Studies

Research involving this compound has also focused on structure-activity relationship (SAR) studies . By modifying various components of the molecule, researchers can explore how changes affect biological activity, potency, and selectivity against specific targets. For instance, variations in the piperidine ring or the introduction of different substituents can lead to compounds with enhanced therapeutic profiles .

Synthesis and Derivatives

The synthesis of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate has been documented through various methodologies that yield derivatives with different functional groups. These derivatives can possess unique properties that may be exploited for specific applications in drug discovery .

Derivative Yield (%) Synthesis Conditions
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate62%Reaction with sodium hydride in DMF
tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate60%Reaction with potassium tert-butoxide in DMSO
tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate62%Reaction with bromo compound in ether

Potential Therapeutic Applications

Due to its structural features, tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate may have potential therapeutic applications beyond targeted protein degradation. Its ability to modulate protein levels could be beneficial in treating diseases characterized by protein misfolding or overexpression, such as certain cancers and neurodegenerative disorders .

Biologische Aktivität

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O3
CAS Number: 89151-44-0
Molecular Weight: 253.33 g/mol

The structure of TBHEP consists of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl side chain. This configuration contributes to its biological activity, particularly in the context of drug development.

TBHEP has been studied for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, which is a promising strategy in treating various diseases, including cancer and neurodegenerative disorders. The incorporation of TBHEP into PROTACs can enhance the 3D orientation of the degrader, optimizing its interaction with target proteins and improving overall efficacy .

In Vitro Studies

  • Neuroprotective Effects:
    • TBHEP has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. In vitro studies showed that TBHEP could improve cell viability in the presence of Aβ, suggesting its potential role in Alzheimer's disease treatment .
    • The compound exhibited moderate inhibition of β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of Alzheimer's disease. Specifically, it showed an IC50 value of 15.4 nM for β-secretase inhibition .
  • Cytokine Modulation:
    • TBHEP treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ, indicating its potential anti-inflammatory properties .

In Vivo Studies

In animal models, TBHEP was assessed for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Though it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine. This suggests that while TBHEP may have neuroprotective properties, further optimization is needed to enhance its bioavailability and efficacy in vivo .

Case Study 1: Alzheimer’s Disease Model

In a study involving rats treated with scopolamine to induce cognitive impairment, TBHEP was administered alongside Aβ peptides. The results indicated that TBHEP improved cell viability by approximately 20% compared to untreated controls but did not reach statistical significance when compared to other treatments .

Case Study 2: PROTAC Development

TBHEP was incorporated into a PROTAC targeting a specific oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency and specificity towards the target protein compared to traditional inhibitors, highlighting TBHEP's utility as a linker in targeted therapy applications .

Summary Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionImproved cell viability against Aβ toxicity
Enzyme Inhibitionβ-secretase IC50 = 15.4 nM
Cytokine ReductionDecreased TNF-α and IL-6 levels
PROTAC Linker EfficacyEnhanced target protein degradation

Eigenschaften

IUPAC Name

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYEYHPFWQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.